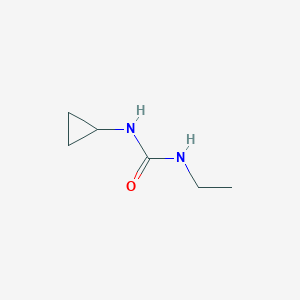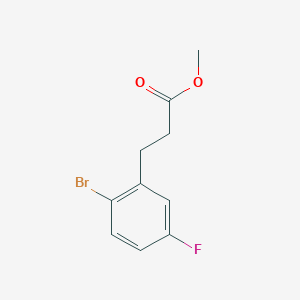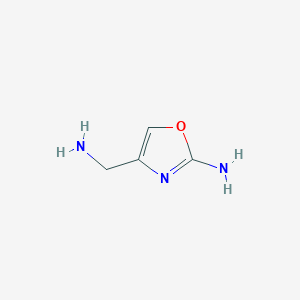
N1,N1-Bis(4-chlorophenyl)-N4,N4-diphenylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1-Bis(4-chlorophényl)-N4,N4-diphénylbenzène-1,4-diamine est un composé organique appartenant à la classe des amines aromatiques. Ce composé est caractérisé par la présence de deux groupes 4-chlorophényl et de deux groupes phényl attachés à un noyau de benzène-1,4-diamine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N1,N1-Bis(4-chlorophényl)-N4,N4-diphénylbenzène-1,4-diamine implique généralement la réaction de benzène-1,4-diamine avec du 4-chlorobenzaldéhyde et du benzaldéhyde dans des conditions spécifiques. La réaction est généralement réalisée en présence d’un catalyseur, tel que du palladium sur charbon, et d’un solvant approprié, tel que l’éthanol ou le méthanol. Le mélange réactionnel est chauffé à reflux pendant plusieurs heures pour assurer la conversion complète des réactifs en produit souhaité.
Méthodes de production industrielle
En milieu industriel, la production de N1,N1-Bis(4-chlorophényl)-N4,N4-diphénylbenzène-1,4-diamine peut impliquer des procédés continus ou par lots à grande échelle. Les conditions réactionnelles sont optimisées pour maximiser le rendement et la pureté, et le produit est généralement purifié par des techniques de recristallisation ou de chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
N1,N1-Bis(4-chlorophényl)-N4,N4-diphénylbenzène-1,4-diamine subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés quinoniques.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés aminés correspondants.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile, telles que la nitration ou l’halogénation.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Les réactions de substitution électrophile nécessitent souvent des réactifs comme l’acide nitrique pour la nitration ou le brome pour la bromation.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les dérivés quinoniques, les dérivés aminés et les composés aromatiques substitués, en fonction des conditions réactionnelles et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
N1,N1-Bis(4-chlorophényl)-N4,N4-diphénylbenzène-1,4-diamine possède plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anticancéreuses et antimicrobiennes.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les colorants.
Applications De Recherche Scientifique
N1,N1-Bis(4-chlorophenyl)-N4,N4-diphenylbenzene-1,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
Le mécanisme d’action de N1,N1-Bis(4-chlorophényl)-N4,N4-diphénylbenzène-1,4-diamine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l’application et du contexte spécifiques dans lesquels le composé est utilisé.
Comparaison Avec Des Composés Similaires
Composés similaires
- N1,N1-Bis(4-aminophényl)-N4,N4-diphénylbenzène-1,4-diamine
- N1,N1-Bis(4-méthoxyphényl)-N4,N4-diphénylbenzène-1,4-diamine
- N1,N1-Bis(4-nitrophényl)-N4,N4-diphénylbenzène-1,4-diamine
Unicité
N1,N1-Bis(4-chlorophényl)-N4,N4-diphénylbenzène-1,4-diamine est unique en raison de la présence de groupes 4-chlorophényl, qui confèrent des propriétés électroniques et stériques distinctes. Ces propriétés influencent la réactivité du composé et ses interactions avec d’autres molécules, le rendant précieux pour des applications spécifiques dans la recherche et l’industrie.
Propriétés
Formule moléculaire |
C30H22Cl2N2 |
|---|---|
Poids moléculaire |
481.4 g/mol |
Nom IUPAC |
4-N,4-N-bis(4-chlorophenyl)-1-N,1-N-diphenylbenzene-1,4-diamine |
InChI |
InChI=1S/C30H22Cl2N2/c31-23-11-15-27(16-12-23)34(28-17-13-24(32)14-18-28)30-21-19-29(20-22-30)33(25-7-3-1-4-8-25)26-9-5-2-6-10-26/h1-22H |
Clé InChI |
SDAULIKMRKRBHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(NZ)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine](/img/structure/B11924312.png)
![(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methyl hydrogen carbonate](/img/structure/B11924328.png)
![Pyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B11924330.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11924336.png)
![1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11924339.png)

![1H-Pyrrolo[3,4-D]pyrimidin-4-OL](/img/structure/B11924343.png)







